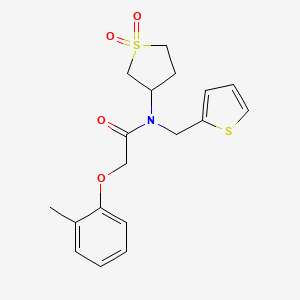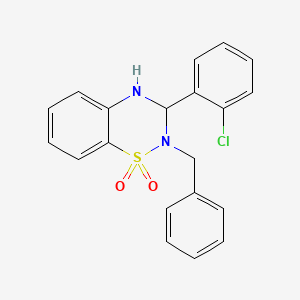![molecular formula C20H26N4O3 B11588275 1-{7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B11588275.png)
1-{7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with methoxy, pentyloxy, and methyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 1-{7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of Substituents: The methoxy, pentyloxy, and methyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as alkyl halides, alcohols, and bases.
Final Functionalization: The ethanone group is introduced in the final step, often through acylation reactions using acyl chlorides or anhydrides.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
1-{7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or pentyloxy groups, leading to the formation of new derivatives with different substituents.
Acylation: The ethanone group can undergo acylation reactions to form various acyl derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
科学的研究の応用
1-{7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-{7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
1-{7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can be compared with other triazolopyrimidine derivatives. Similar compounds include:
1-{7-[3-Methoxy-4-(butyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone: This compound has a butyloxy group instead of a pentyloxy group, which may affect its chemical and biological properties.
1-{7-[3-Methoxy-4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone: This derivative has a hexyloxy group, potentially leading to different solubility and reactivity.
1-{7-[3-Methoxy-4-(propoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone: The presence of a propoxy group may influence the compound’s interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C20H26N4O3 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
1-[7-(3-methoxy-4-pentoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
InChI |
InChI=1S/C20H26N4O3/c1-5-6-7-10-27-16-9-8-15(11-17(16)26-4)19-18(14(3)25)13(2)23-20-21-12-22-24(19)20/h8-9,11-12,19H,5-7,10H2,1-4H3,(H,21,22,23) |
InChIキー |
SKAIHRKSQHDYOZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11588205.png)
![4-[(4-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]-N-methylbenzamide](/img/structure/B11588214.png)
![2-[(2-hydroxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11588215.png)

![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11588225.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588226.png)

![6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11588230.png)
![9-butyl-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B11588232.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11588236.png)
![6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11588238.png)
![3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic Acid](/img/structure/B11588242.png)
![7-[(4-Ethoxy-3-methoxyphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL](/img/structure/B11588259.png)
![4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid](/img/structure/B11588267.png)
